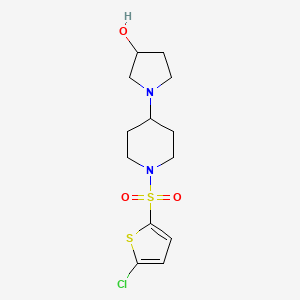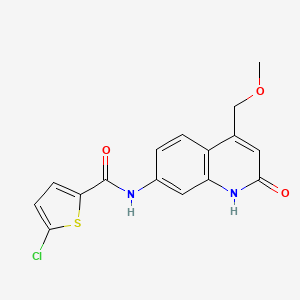![molecular formula C9H14O2 B2381036 (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid CAS No. 2248219-85-2](/img/structure/B2381036.png)
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research. It is a competitive antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and is known for its ability to induce seizures in animals. In
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is commonly used in scientific research to study the function of GABA receptors in the brain. It is often used to induce seizures in animal models, which can then be studied to better understand the underlying mechanisms of epilepsy. This compound is also used to study the role of GABA receptors in other neurological disorders such as anxiety and depression.
Wirkmechanismus
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is a competitive antagonist of GABA receptors, meaning it binds to the same site on the receptor as GABA but does not activate it. This results in the inhibition of GABA-mediated neurotransmission, leading to an increase in neuronal excitability and the potential for seizures.
Biochemical and Physiological Effects
This compound has been shown to induce seizures in animal models by blocking the inhibitory effects of GABA, leading to an increase in neuronal excitability. In addition, this compound has been shown to have effects on other neurotransmitter systems, including dopamine and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is a useful tool for studying the function of GABA receptors in the brain and their role in neurological disorders. However, it is important to note that the induction of seizures in animal models can be stressful and potentially harmful to the animals. Additionally, this compound has a short half-life and can be rapidly metabolized, making it difficult to maintain a consistent level of the compound in experimental settings.
Zukünftige Richtungen
Future research on (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid could focus on developing more stable analogs of the compound that can be used in experimental settings. Additionally, further studies could explore the effects of this compound on other neurotransmitter systems and their potential role in neurological disorders. Finally, research could focus on developing alternative methods for inducing seizures in animal models that are less stressful and harmful to the animals.
Conclusion
In conclusion, this compound, or this compound, is a useful tool for studying the function of GABA receptors in the brain and their role in neurological disorders. While it has limitations and potential harms, its applications and future directions make it a valuable compound for scientific research.
Synthesemethoden
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid can be synthesized using a variety of methods, including the extraction of the compound from natural sources such as Dicentra cucullaria or the synthesis of the compound using chemical reactions. One common method of synthesis involves the reaction of 2,3-dihydroxy-1,4-butanedione with cyclopentadiene to form a bicyclic intermediate, which is then reacted with ethylbromide to form this compound.
Eigenschaften
IUPAC Name |
(2R)-2-(2-bicyclo[3.1.0]hexanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-5(9(10)11)7-3-2-6-4-8(6)7/h5-8H,2-4H2,1H3,(H,10,11)/t5-,6?,7?,8?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPLMRNKWJUCOR-NIYQRSRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC2C1C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-[(4-Chlorophenyl)methyl]-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2380956.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2380959.png)
![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)

![(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/no-structure.png)
![N-[1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl]-N-methylprop-2-enamide](/img/structure/B2380965.png)





![5-(3,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2380975.png)
